2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole
Description
Structure and Synthesis: The compound features a benzothiazole core with two distinct sulfonamide substituents: a 4-methoxyphenylsulfonyl group at position 2 and a pyrrolidinylsulfonyl group at position 5. Its synthesis likely involves condensing 2-aminobenzothiazole derivatives with substituted sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride and pyrrolidinylsulfonyl chloride) in pyridine and acetic anhydride under heated conditions, as described for analogous compounds in and .
The dual sulfonamide groups may enhance binding to biological targets such as carbonic anhydrases or voltage-gated ion channels .
Properties
IUPAC Name |
4-methoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S3/c1-26-13-4-6-14(7-5-13)28(22,23)20-18-19-16-9-8-15(12-17(16)27-18)29(24,25)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARKIDRCTQJZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a benzothiazole derivative is reacted with 4-methoxybenzenesulfonyl chloride and pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high-quality products.
Chemical Reactions Analysis
Hydrolysis of Sulfonamide Groups
The sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Cleavage of the N–S bond in sulfonamides occurs in concentrated HCl at elevated temperatures (80–100°C), yielding 4-methoxyphenylsulfonic acid and pyrrolidinylsulfonic acid derivatives .
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Basic Hydrolysis : Treatment with NaOH (2–5 M) at reflux generates sulfonate salts and benzothiazole-2-amine intermediates .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Temperature | Products |
|---|---|---|---|
| Acidic hydrolysis | HCl (6 M) | 80°C, 6 hr | 4-Methoxyphenylsulfonic acid + Benzothiazole-6-pyrrolidinylsulfonic acid |
| Basic hydrolysis | NaOH (5 M) | 100°C, 8 hr | Sodium sulfonate derivatives + 2-Aminobenzothiazole |
Electrophilic Substitution on Benzothiazole
The benzothiazole core undergoes electrophilic substitution at the C-2 and C-6 positions. Key reactions include:
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Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF introduces bromine at C-4/C-5 positions .
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Nitration : HNO₃/H₂SO₄ at 0–5°C produces nitro-substituted derivatives, with regioselectivity influenced by sulfonamide electron-withdrawing groups .
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagents | Position Modified | Yield (%) |
|---|---|---|---|
| Bromination | NBS, DMF, 50°C | C-4/C-5 | 65–70 |
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 55–60 |
Nucleophilic Aromatic Substitution
The electron-deficient benzothiazole ring facilitates nucleophilic displacement at C-2. For example:
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Amination : Reaction with ammonia/EtOH under pressure replaces the sulfonamide group at C-2 with an amine .
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Methoxylation : Treatment with NaOMe/MeOH substitutes C-2 sulfonamide with a methoxy group .
Mechanistic Pathway :
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Deprotonation of the nucleophile (e.g., NH₃⁻).
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Attack at the electrophilic C-2 position.
Reduction Reactions
The sulfonamide groups and benzothiazole core are reducible under specific conditions:
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Catalytic Hydrogenation : Pd/C in ethanol reduces the benzothiazole ring to dihydrobenzothiazole at 60 psi H₂ .
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LiAlH₄ Reduction : Converts sulfonamide groups to thiols via S–N bond cleavage .
Table 3: Reduction Outcomes
| Reducing Agent | Conditions | Major Product |
|---|---|---|
| Pd/C, H₂ | EtOH, 60 psi, 6 hr | Dihydrobenzothiazole derivative |
| LiAlH₄ | THF, reflux | 4-Methoxyphenylthiol + Pyrrolidinethiol |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
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Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ to form biaryl derivatives at C-2 .
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Buchwald–Hartwig Amination : Introduces aryl amines at C-6 using Pd₂(dba)₃/Xantphos .
Key Observations :
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Coupling efficiency depends on the steric hindrance from sulfonamide groups.
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Yields range from 40–75% for Suzuki reactions and 50–65% for Buchwald–Hartwig .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition at 220–250°C , releasing SO₂ and NH₃ gases .
Biological Reactivity
Scientific Research Applications
Cancer Treatment Applications
Benzothiazole derivatives have been extensively studied for their anticancer properties. The specific compound under discussion has shown promise in inhibiting the growth of various cancer cell lines.
Case Studies
- A study demonstrated that derivatives of benzothiazole exhibited selective cytotoxicity against estrogen receptor-positive breast cancer cell lines, with IC50 values in the nanomolar range .
- Another research highlighted the effectiveness of benzothiazole compounds in inhibiting prostate cancer cells, showcasing their potential as therapeutic agents against hormone-dependent cancers .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties, showing effectiveness against various bacterial strains.
Case Studies
- Research has shown that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .
- Comparative studies indicate that modifications on the benzothiazole scaffold can enhance antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
Enzyme Inhibition
The sulfonamide moiety in the compound contributes to its ability to inhibit various enzymes, which is crucial for therapeutic applications.
Types of Enzyme Inhibition
- Acetylcholinesterase Inhibition : This activity is relevant for treating neurodegenerative diseases such as Alzheimer's.
- Urease Inhibition : Compounds with urease inhibitory activity can be beneficial in managing urinary tract infections caused by urease-producing bacteria.
Case Studies
- A study highlighted the enzyme inhibitory effects of benzothiazole derivatives on acetylcholinesterase, indicating potential use in treating cognitive disorders .
- Another investigation revealed that certain derivatives could effectively inhibit urease, suggesting their application in managing related infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of enzymes involved in inflammation or microbial growth, disrupting key pathways and processes.
Comparison with Similar Compounds
Structural Analogs in Anticonvulsant Research
Key Compounds :
- N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]acetamide (): Structure: Benzothiazole linked via acetamide to a 1,3,4-thiadiazole ring with a nitro group. Activity: 100% effectiveness in maximal electroshock (MES) tests, attributed to the hydrophobic benzothiazole domain and sulfonamide-like linkages .
- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazol-2-yl)amino]acetamide (): Structure: Similar to the above but with a methoxy group and methyl-substituted benzothiazole. Activity: Comparable efficacy, highlighting the tolerance for electron-donating substituents .
Comparison with Target Compound :
Benzothiazole-Sulfonamide Derivatives in SAR Studies
Key Findings :
- Positional Effects (Meta vs. Para): In and -(3-aminophenyl)benzothiazole derivatives showed altered activity compared to 2-(4-aminophenyl) analogs, emphasizing the role of substituent orientation . The target compound’s para-methoxy group on the sulfonamide may optimize steric and electronic interactions with target proteins.
Benzimidazole and Sulfonylurea Analogs
- Example: {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt.
- Comparison : Benzimidazole cores exhibit distinct electronic profiles vs. benzothiazoles, often favoring proton pump inhibition. The target compound’s benzothiazole core may offer superior CNS penetration due to increased lipophilicity .
- Example : Metsulfuron methyl ester (triazine-linked sulfonamide).
- Comparison : While sharing sulfonamide groups, these agrochemicals prioritize plant enzyme inhibition (e.g., acetolactate synthase). The target compound’s lack of a triazine ring suggests a divergent therapeutic, rather than herbicidal, application .
Data Tables
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Table 2: Hypothesized Pharmacokinetic Properties
Research Implications and Gaps
Biological Activity
The compound 2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole is a member of the benzothiazole family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article presents a comprehensive overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes sulfonamide and benzothiazole moieties. The presence of the 4-methoxyphenyl group is significant for enhancing the compound's biological properties.
Anticancer Properties
Research has demonstrated that benzothiazole derivatives exhibit potent anticancer activities. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:
- In vitro Studies: In studies involving human breast cancer cell lines, certain benzothiazole derivatives exhibited nanomolar activity, indicating strong potential as anticancer agents. For example, a related compound showed an IC50 value of against MCF-7 cells .
- In vivo Efficacy: In animal models, such compounds have demonstrated significant tumor growth inhibition. For instance, a related benzothiazole reduced tumor size by approximately 62% in xenograft models at a dosage of 200 mg/kg .
Enzyme Inhibition
The sulfonamide functionality in the compound contributes to its enzyme inhibitory properties:
- Acetylcholinesterase Inhibition: Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Some derivatives showed promising IC50 values in the low micromolar range, suggesting potential applications in treating neurodegenerative diseases .
- CSF1R Kinase Inhibition: The compound has also been noted for its inhibitory action on CSF1R kinase, with reported IC50 values around . This specificity may provide therapeutic avenues for targeting macrophage-related tumors .
Study 1: Antitumor Activity
A study conducted on a series of benzothiazole derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity. The introduction of substituents like methoxy or halogens at strategic locations on the benzothiazole scaffold led to improved potency against various cancer types, including ovarian and colon cancers .
Study 2: Selectivity Profiles
Another investigation highlighted the selectivity of certain benzothiazoles over other kinases. For instance, one derivative displayed a selectivity index favoring CSF1R over PDGFRβ, making it a candidate for further development as an anticancer agent with reduced side effects .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, benzothiazole derivatives with sulfonamide groups are synthesized by reacting 2-aminophenyl benzothiazole intermediates with substituted sulfonyl chlorides in the presence of pyridine and acetic anhydride under reflux . Key factors include:
- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sulfonyl chlorides, while dichloromethane may be used for milder conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound due to byproduct formation.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
- Methodological Answer :
- NMR : H NMR should show characteristic peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH) and pyrrolidinyl protons (δ ~1.8–3.2 ppm). C NMR can verify sulfonamide linkages (C-SO-N at δ ~110–120 ppm) .
- IR : Strong absorptions near 1350 cm and 1150 cm confirm sulfonyl (SO) groups.
- Mass spectrometry : High-resolution MS (ESI or MALDI) should match the molecular ion [M+H] with the theoretical mass, accounting for isotopic patterns of sulfur and chlorine (if present) .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the biological activity of this compound, particularly in targeting inflammation or cancer-related pathways?
- Methodological Answer :
- In vitro assays : Use cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) with TNF-α/IL-6 ELISA to quantify cytokine suppression. For anticancer screening, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
- Dose-response studies : Test concentrations ranging from 1 nM to 100 µM, with positive controls (e.g., dexamethasone for anti-inflammatory assays).
- Mechanistic studies : Western blotting for NF-κB or MAPK pathway proteins to identify molecular targets .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzothiazole sulfonamides?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on target binding using molecular docking (e.g., AutoDock Vina) .
- Data normalization : Account for variations in assay conditions (e.g., serum concentration, incubation time) by replicating experiments under standardized protocols.
- Meta-analysis : Aggregate data from multiple studies to identify trends, such as enhanced selectivity with pyrrolidinyl sulfonyl groups versus smaller substituents .
Q. What methodologies are recommended for studying the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer :
- Degradation studies : Perform hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV light) with LC-MS/MS monitoring to identify breakdown products .
- Bioaccumulation assays : Use model organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCF) and assess trophic transfer risks.
- Ecotoxicology : Acute toxicity tests (e.g., 96-h LC in zebrafish) and chronic exposure studies to evaluate reproductive/developmental effects .
Key Methodological Notes
- Contradiction Handling : When conflicting data arise (e.g., divergent IC values), cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
- Advanced Characterization : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, resolving ambiguities in NMR/IR interpretations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
